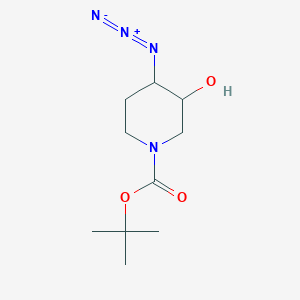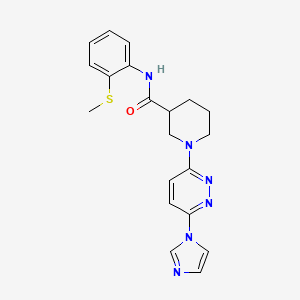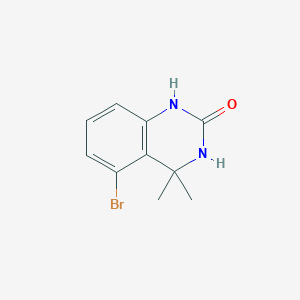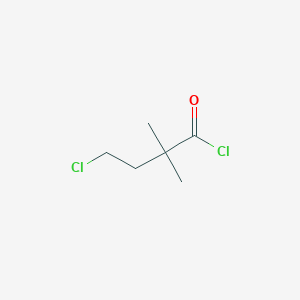
tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate” is an organic compound . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound has a molecular formula of C10H18N4O2 and an average mass of 226.275 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring which bears a carboxylate group . The compound has a molecular formula of C10H18N4O2 and an average mass of 226.275 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted tert-Butyl 4-Hydroxypiperidine-1-carboxylate
The research by Boev et al. (2015) focuses on synthesizing tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, which are crucial for creating various piperidine structures. The study showcases the synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates with high yield, highlighting the compound's significance in producing diverse piperidine derivatives.
Development of Novel Protein Tyrosine Kinase Inhibitors
Chen Xin-zhi (2011) outlines the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in developing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This research Chen Xin-zhi (2011) demonstrates the compound's application in medicinal chemistry, particularly in creating targeted therapies for specific proteins.
Synthesis of Anticancer Drug Intermediates
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, discussed by Zhang et al. (2018), is vital for synthesizing small molecule anticancer drugs. This research highlights the compound's role in developing novel cancer treatments, marking its importance in the pharmaceutical industry.
Synthesis of Biologically Active Compounds
Research by Kong et al. (2016) on the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate shows its application in creating biologically active compounds like crizotinib. This work emphasizes the compound's versatility in the synthesis of therapeutically significant molecules.
Synthesis of Chiral Compounds
The work of Scheffler et al. (2002) demonstrates the preparation of new tert-butyl (Z)- and (E)-((S)-4-hydroxy-tetrafuranylidene)carboxylates from (S)-4-chloro-3-hydroxybutyrate and AcOtBu-LDA enolate. This highlights the compound's role in synthesizing chiral compounds, which are crucial in medicinal chemistry for creating drugs with specific properties.
Mild and Efficient Synthesis of Protected Amines
Lebel and Leogane (2005) describe a method for synthesizing tert-butyl carbamate from a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide. Their work Lebel and Leogane (2005) shows the compound's utility in creating protected amines, which are essential intermediates in organic synthesis.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-azido-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-5-4-7(12-13-11)8(15)6-14/h7-8,15H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGXBAKIMNIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2903836.png)

![Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2903841.png)



![2-[[2-(3,4-Dimethoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]butanoic acid](/img/structure/B2903848.png)
![2-(4-chlorophenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2903849.png)

![Methyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2903851.png)

![N-(4-acetylphenyl)-2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2903855.png)
